Urolignoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory properties

Studies have suggested that Urolignoside may possess anti-inflammatory properties. For instance, a research paper published in the journal "Biological and Pharmaceutical Bulletin" found that Urolignoside exhibited anti-inflammatory effects in lipopolysaccharide-induced macrophages [].

Antioxidant activity

Some studies have explored the potential antioxidant properties of Urolignoside. A study published in the journal "Food & Function" reported that Urolignoside demonstrated antioxidant activity in a cell-based assay system [].

Other potential applications

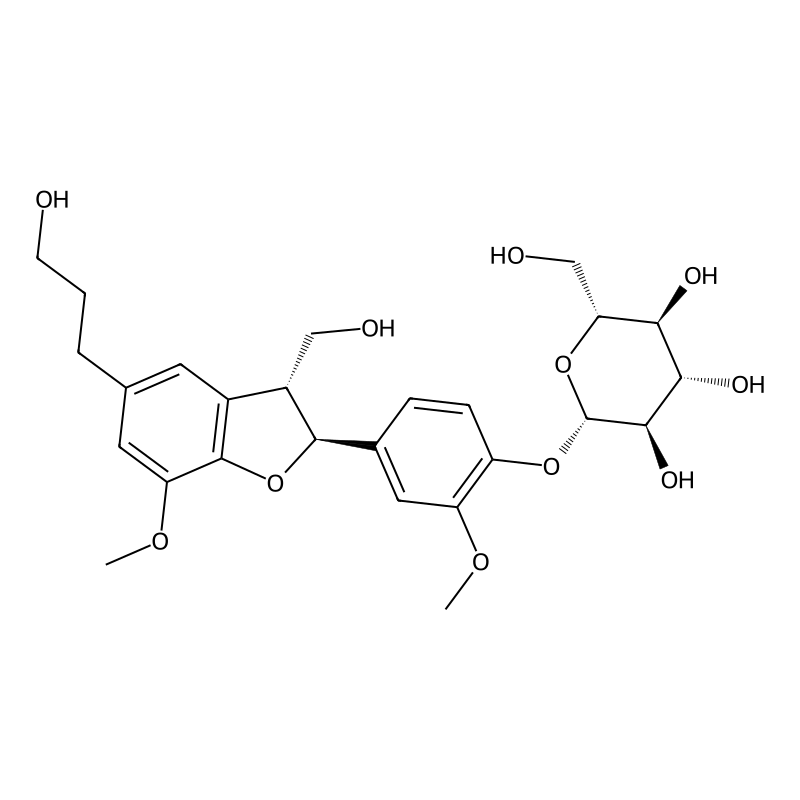

Urolignoside is a naturally occurring compound classified as a lignan, specifically a type of phenolic glycoside. Its chemical formula is , and it is characterized by its complex structure, which includes multiple hydroxyl groups and sugar moieties. Urolignoside is primarily isolated from plants such as Hawthorn (Crataegus spp.) and has garnered attention for its potential pharmacological properties and health benefits .

- Hydrolysis: The glycosidic bond can be cleaved by acidic or enzymatic hydrolysis, releasing the sugar moiety and yielding the aglycone.

- Oxidation: Urolignoside can be oxidized to form various derivatives, potentially altering its biological activity.

- Reduction: The presence of hydroxyl groups allows for reduction reactions, which can modify its solubility and reactivity.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

Urolignoside exhibits a range of biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

- Antimicrobial Activity: Preliminary studies indicate that urolignoside possesses antimicrobial properties, making it a candidate for further research in treating infections .

- Cytotoxic Effects: Some studies suggest that urolignoside may exhibit cytotoxicity against certain cancer cell lines, indicating potential applications in cancer therapy .

Urolignoside can be synthesized through various methods:

- Extraction from Plant Sources: The most common method involves extracting urolignoside from plant materials such as Hawthorn leaves using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed that involve the coupling of phenylpropanoid units, followed by glycosylation to form the final product. This method allows for the production of urolignoside in a laboratory setting .

Urolignoside has several applications, particularly in:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being explored as an ingredient in dietary supplements and functional foods aimed at promoting health.

- Cosmetics: Its antioxidant activity makes it suitable for use in cosmetic formulations designed to protect skin from oxidative damage.

- Research: Urolignoside serves as a valuable tool in pharmacological studies aimed at understanding the mechanisms of action of lignans and their derivatives .

Several compounds share structural or functional similarities with urolignoside. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Vitexin | Flavonoid Glycoside | Antioxidant | Known for cardiovascular benefits |

| Eriocitrin | Flavonoid Glycoside | Antioxidant | Found in citrus fruits; enhances immune response |

| Schisandrin | Lignan | Adaptogen | Known for stress-relief properties |

| Secoisolariciresinol | Lignan | Anticancer | Exhibits strong anti-inflammatory effects |

Urolignoside's uniqueness lies in its specific combination of phenolic structures and sugar moieties, which contribute to its distinct biological activities compared to these similar compounds.